![molecular formula C26H25N3O2 B2987136 1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione CAS No. 684233-76-9](/img/structure/B2987136.png)
1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione is a complex organic compound with a molecular formula of C26H25N3O2 and a molecular weight of 411.505. This compound is notable for its unique structure, which combines an indole core with a benzhydrylpiperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
The synthesis of 1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to various reduced forms.
Substitution: The indole and piperazine moieties can undergo substitution reactions with various reagents, leading to a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and ACE inhibitory properties.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione involves its interaction with specific molecular targets. For instance, its ACE inhibitory activity is due to its ability to bind to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II . This interaction involves various molecular pathways, including G-protein-coupled signaling mechanisms .
類似化合物との比較
1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione can be compared with other similar compounds, such as:
1-[ω-(benzhydrylpiperazin-1-yl)alkyl]indoles: These compounds share a similar core structure but differ in the alkyl chain length and substitution patterns.
Indole derivatives: Various indole derivatives exhibit similar biological activities but differ in their specific functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of the indole and benzhydrylpiperazine moieties, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[(4-benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c30-25-22-13-7-8-14-23(22)29(26(25)31)19-27-15-17-28(18-16-27)24(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,24H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVONLSYHWUATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=O)C2=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
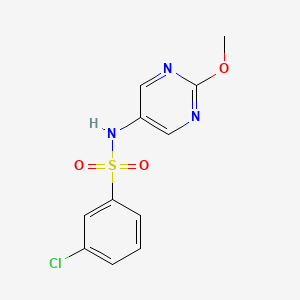
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2987055.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2987059.png)
![methyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2987061.png)
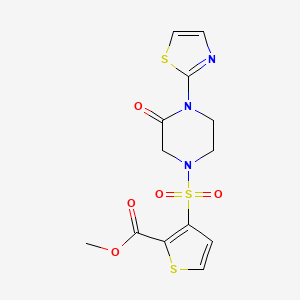
![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2987064.png)
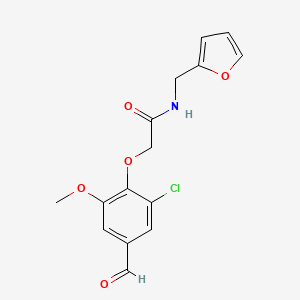
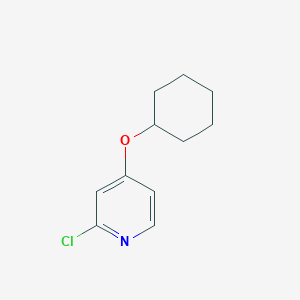
![1-(2,5-dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2987069.png)
![2-((3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2987070.png)
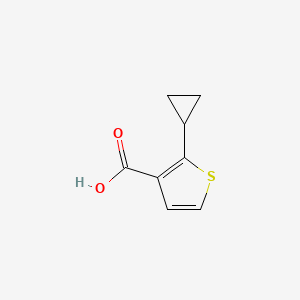
![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2987073.png)
![2-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2987075.png)
